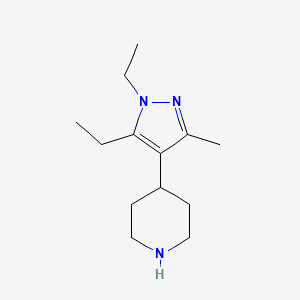
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological properties, making them significant in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the diethyl groups at the 1 and 5 positions.
Formation of the Piperidine Ring: The final step involves the reaction of the substituted pyrazole with piperidine under reflux conditions in the presence of a suitable solvent like ethanol or toluene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing costs.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Saturated pyrazole derivatives.
Substitution: Various substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its pyrazole ring is known to interact with biological targets, providing a basis for its pharmacological activity.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties, and this compound is no exception.
Industry
Industrially, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
作用机制
The mechanism of action of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target.
相似化合物的比较
Similar Compounds
4-(1,5-Dimethyl-1H-pyrazol-4-yl)piperidine: Similar structure but with methyl groups instead of ethyl groups.
4-(1,5-Diethyl-1H-pyrazol-4-yl)piperidine: Lacks the methyl group at the 3-position.
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
The uniqueness of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both diethyl and methyl groups on the pyrazole ring, along with the piperidine moiety, provides a distinct chemical profile that can be exploited for various applications.
属性
分子式 |
C13H23N3 |
|---|---|
分子量 |
221.34 g/mol |
IUPAC 名称 |
4-(1,5-diethyl-3-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C13H23N3/c1-4-12-13(10(3)15-16(12)5-2)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3 |
InChI 键 |
RQXCNIJDGUGAOK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=NN1CC)C)C2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


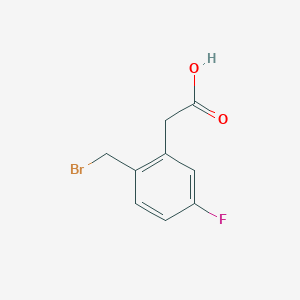
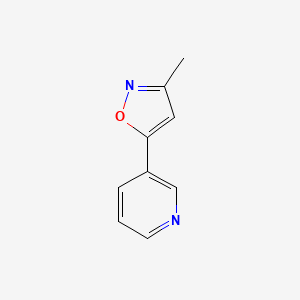
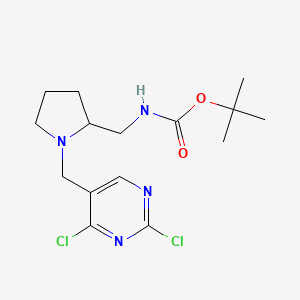
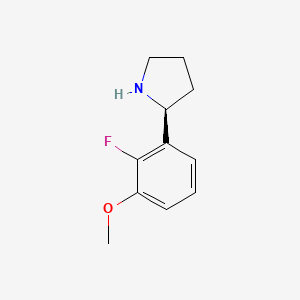

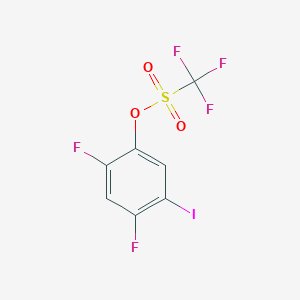

![6-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-ol](/img/structure/B12861153.png)
![[4-(3-Quinolinyl)phenyl]methanol](/img/structure/B12861154.png)
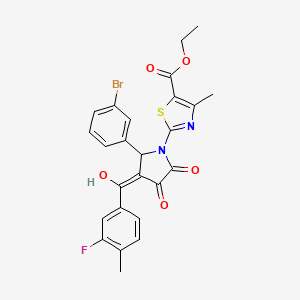
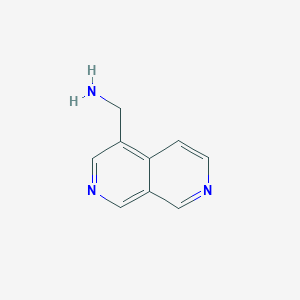
![[4-(2-Furyl)phenyl]acetonitrile](/img/structure/B12861180.png)

![tert-Butyl (S)-1-(((R)-tert-butylsulfinyl)amino)-6-methoxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12861198.png)
